4-Chloro-2,6-difluoroanisole
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Overview
Description
4-Chloro-2,6-difluoroanisole is a chemical compound with the CAS Number: 170572-51-7 . It has a molecular weight of 178.57 and its IUPAC name is 5-chloro-1,3-difluoro-2-methoxybenzene . It is also known as 4-Chloro-2,6-difluorophenyl methyl ether .
Molecular Structure Analysis
The InChI code for 4-Chloro-2,6-difluoroanisole is 1S/C7H5ClF2O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring with chlorine, fluorine, and methoxy groups attached.Physical And Chemical Properties Analysis
4-Chloro-2,6-difluoroanisole is a liquid at ambient temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
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Chemical Synthesis
- Application : 4-Chloro-2,6-difluoroanisole is a chemical compound used in chemical synthesis .
- Method of Application : The specific methods of application in chemical synthesis would depend on the reaction it’s being used in. Typically, it would be mixed with other reactants in a solvent and heated to a specific temperature to facilitate the reaction .
- Results : The outcomes of the synthesis would depend on the specific reaction. In general, the goal of chemical synthesis is to create new compounds with desirable properties .
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Nonlinear Optical Single Crystals
- Application : A similar compound, 4-chloro-2-nitroaniline, has been used in the growth of nonlinear optical single crystals .
- Method of Application : The crystal was developed by a slow evaporation method at 40 °C . The grown crystal was a monoclinic structure with Pc space group, as recognized by single-crystal XRD analysis .
- Results : The grown crystal was thermally stable up to 115 °C and had a mechanical work hardness coefficient of -2.98, confirming the grown crystal was a soft material . The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .
Safety And Hazards
properties
IUPAC Name |
5-chloro-1,3-difluoro-2-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNULYVUAIRSFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301296601 |
Source
|
Record name | 5-Chloro-1,3-difluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-difluoroanisole | |
CAS RN |
170572-51-7 |
Source
|
Record name | 5-Chloro-1,3-difluoro-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170572-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,3-difluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301296601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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